methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate

Description

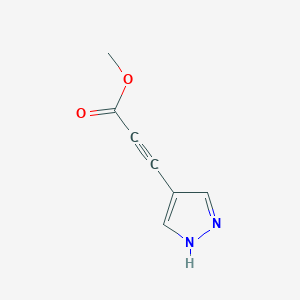

Methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a propiolate ester group (methyl ester linked via a triple bond). The propiolate ester introduces electron-deficient alkyne functionality, which may enhance reactivity in click chemistry or serve as a pharmacophore in medicinal chemistry.

Properties

CAS No. |

1342412-12-7 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C7H6N2O2/c1-11-7(10)3-2-6-4-8-9-5-6/h4-5H,1H3,(H,8,9) |

InChI Key |

ZTSDXECMJARNJL-UHFFFAOYSA-N |

SMILES |

COC(=O)C#CC1=CNN=C1 |

Canonical SMILES |

COC(=O)C#CC1=CNN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Diversity: The propiolate ester in the target compound contrasts with the carboxamide in ’s derivative and the imidazole-phenyl system in ’s patent compound. The triple bond in the target compound may confer metabolic stability compared to saturated analogs, though this is speculative without direct data.

Synthetic Methodologies: highlights a base-mediated coupling (Na₂CO₃ in MeCN) with iodonium salts to install pyrazole-amino linkages, yielding 58% . The target compound’s synthesis might require similar conditions but with adjustments for alkyne stability. The patent compound () lacks synthetic details but shares modular pyrazole functionalization strategies common in medicinal chemistry .

Biological Relevance: The GPR139 antagonist from demonstrates pyrazole derivatives’ role in central nervous system therapeutics, suggesting that the target compound’s ester group could modulate blood-brain barrier penetration or receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.